molecular formula C12H15N3 B7541707 N-Butyl-1-phthalazinamine

N-Butyl-1-phthalazinamine

Cat. No. B7541707
M. Wt: 201.27 g/mol
InChI Key: NGSKLVMGCGRFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a phthalazinamine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-Butyl-1-phthalazinamine involves the inhibition of PKC activity. The compound binds to the regulatory domain of PKC, preventing its activation. This inhibition results in the downregulation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-Butyl-1-phthalazinamine has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments, requiring the use of organic solvents.

Future Directions

There are several future directions for research on N-Butyl-1-phthalazinamine. One area of research is the development of more efficient synthesis methods to improve the compound's yield and purity. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to assess its safety and efficacy in vivo.
In conclusion, this compound is a chemical compound that has potential therapeutic applications. The compound's ability to inhibit PKC activity has been shown to have potential applications in cancer treatment. The compound's high purity and ability to inhibit cancer cell growth make it suitable for use in various biochemical and pharmacological assays. However, the compound's low solubility in water can limit its use in some experiments. Further research is needed to investigate the compound's potential therapeutic applications in other diseases and assess its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-Butyl-1-phthalazinamine can be achieved using different methods. One of the methods involves the reaction of 4,5-diaminophthalazine with butyl bromide in the presence of a base. Another method involves the reaction of 4,5-diaminophthalazine with butyl isocyanate. Both methods have been reported to yield this compound with high purity.

Scientific Research Applications

N-Butyl-1-phthalazinamine has been studied for its potential therapeutic applications. One of the significant areas of research is the compound's ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

N-butylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-3-8-13-12-11-7-5-4-6-10(11)9-14-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSKLVMGCGRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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